molecular formula C13H12N4O2 B1204217 8-Phenyltheophylline CAS No. 961-45-5

8-Phenyltheophylline

Cat. No. B1204217
CAS RN: 961-45-5
M. Wt: 256.26 g/mol
InChI Key: PJFMAVHETLRJHJ-UHFFFAOYSA-N
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Description

8-Phenyltheophylline is a potent antagonist of P1-purinoceptors, exhibiting greater potency than theophylline in various preparations such as the guinea-pig left atrium, rabbit basilar artery, and guinea-pig ileum. This compound is notable for its ability to competitively antagonize the inhibitory effects of adenosine in these tissues, highlighting its potential as a powerful tool for the study of adenosine neuromodulation in the central nervous system (CNS) (Griffith et al., 1981); (Corradetti et al., 1984).

Synthesis Analysis

The synthesis of 8-phenyltheophylline and its derivatives involves a multi-step process starting from specific precursors. A notable method includes starting from 5, 7-dimethyl-2-phenyloxazolo[5, 4-d]pyrimidine-4,6(5H,7H)-dione and undergoing amination and subsequent reaction with thionyl chloride or phosphorus oxychloride to yield various 9-substituted 8-phenyltheophyllines (Nishigaki et al., 1980).

Molecular Structure Analysis

The molecular structure of 8-phenyltheophylline is characterized by the attachment of a phenyl group at the 8th position of the theophylline molecule. This structural modification significantly enhances its pharmacological activity compared to theophylline. The electron distribution and molecular geometry play crucial roles in its interaction with biological targets, contributing to its potent antagonistic effects on purinoceptors.

Chemical Reactions and Properties

8-Phenyltheophylline undergoes various chemical reactions, including hydrolysis and coordination to metals, indicating its reactive ambiphilic nature. Its bifunctional ambiphilic site facilitates rapid hydrolysis compared to bulkier triorganoboranes, leading to the formation of products with distinct chemical properties (Son et al., 2010).

Physical Properties Analysis

The physical properties of 8-phenyltheophylline, such as solubility, melting point, and stability, are influenced by its molecular structure. Its solubility in various solvents and stability under different conditions are critical for its application in pharmacological studies.

Chemical Properties Analysis

8-Phenyltheophylline's chemical properties, including its reactivity with adenosine receptors and inhibition of cyclic AMP hydrolysis, are central to its pharmacological effects. Its selective inhibition of cyclic nucleotide phosphodiesterase in certain tissues highlights its potential for targeted therapeutic applications (Nicholson & Wilke, 1989).

Scientific Research Applications

  • Enhancing Hippocampal Activity : 8-Phenyltheophylline was found to be more potent than theophylline in enhancing the responses of pyramidal cells in rat hippocampus slices. It is suggested as a powerful tool for studying adenosine neuromodulation in the central nervous system (Corradetti et al., 1984).

  • Potent P1-Purinoceptor Antagonist : This compound demonstrated greater potency than theophylline in antagonizing the inhibitory effects of adenosine in various preparations, suggesting its use as a potent P1-purinoceptor antagonist (Griffith et al., 1981).

  • Antagonist at A1 and A2 Adenosine Receptors : In studies on guinea-pig atria and aorta, 8-Phenyltheophylline acted as an apparently competitive antagonist of adenosine receptor-mediated effects, without significant selectivity for either A1 or A2 receptor sub-types (Collis et al., 1985).

  • Inhibitor of Cyclic AMP Hydrolysis : It was found to be a more effective inhibitor of cAMP breakdown in some tissues compared to theophylline, indicating its selective inhibitory action on cyclic nucleotide phosphodiesterase (Nicholson & Wilke, 1989).

  • Role in Myocardial Insulin Responsiveness : 8-Phenyltheophylline infusion was shown to inhibit insulin-stimulated myocardial glucose uptake in dogs, suggesting the requirement of adenosine-receptor-mediated activity for insulin to stimulate myocardial glucose uptake (Law et al., 1988).

  • Effect in Acute Renal Failure : Administered following glycerol injection, 8-Phenyltheophylline significantly improved biochemical and functional indices in acute renal failure but did not improve kidney morphology (Bowmer et al., 1988).

  • Diuretic and Saliuretic Effects : In studies on conscious rats, 8-Phenyltheophylline exhibited diuretic and saliuretic effects, indicating its action on adenosine receptors (Collis et al., 1991).

  • Coronary Vasodepressor Responses : Studies on dogs revealed that 8-Phenyltheophylline attenuates but does not abolish coronary vasodilatory responses to hypoxia, suggesting adenosine's contribution to hypoxia-induced vasodilation (Lee et al., 1992).

  • Metabolic and Cardiorespiratory Responses in Fetal Sheep : The infusion of 8-Phenyltheophylline into fetal sheep indicated that adenosine plays a role in the glycolytic and cardiovascular responses to hypoxia (Chau & Koos, 1999).

  • Effect on Splanchnic Hyperemia in Cirrhotic Rats : Administration to cirrhotic rats significantly decreased portal tributary blood flow and increased vascular resistance, suggesting a role for adenosine in splanchnic hyperemia (Lee et al., 1992).

properties

IUPAC Name

1,3-dimethyl-8-phenyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-16-11-9(12(18)17(2)13(16)19)14-10(15-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFMAVHETLRJHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90242119
Record name 1,3-Dimethyl-8-phenylxanthine
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Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Phenyltheophylline

CAS RN

961-45-5
Record name 8-Phenyltheophylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=961-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 8-Phenyltheophylline
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Record name 961-45-5
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Record name 1,3-Dimethyl-8-phenylxanthine
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Record name 8-PHENYLTHEOPHYLLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,600
Citations
SG Griffith, P Meghji, CJ Moody, G Burnstock - European Journal of …, 1981 - Elsevier
… 8-Phenyltheophylline was more potent than theophylline in antagonizing the inhibitory effects of … It is concluded that 8-phenyltheophylline is a more potent Pl'purinceptr antagonist than …
Number of citations: 150 www.sciencedirect.com
WW Lautt, DJ Legare - Canadian journal of physiology and …, 1985 - cdnsciencepub.com
… While individual variation was seen, the mean arterial vascular tone of neither artery was significantly changed after any dose of 8-phenyltheophylline included in this study (paired t-test …
Number of citations: 68 cdnsciencepub.com
S Murray, AOA Odupitan, BP Murray, AR Boobis… - Xenobiotica, 2001 - Taylor & Francis
… of high-a nity POD activity by 8-phenyltheophylline, reaction velocities were also determined in the presence of 1, 3 and 10 mm 8-phenyltheophylline. The contribution of the lowa nity …
Number of citations: 14 www.tandfonline.com
MG Collis, DB Palmer, VL Saville - Journal of pharmacy and …, 1985 - Wiley Online Library
… a pA2 value of 6.5 for 8-phenyltheophylline as an antagonist of … Griffith et al (1981) found 8-phenyltheophylline to be a … the pA2 values for 8-phenyltheophylline derived in the present …
Number of citations: 36 onlinelibrary.wiley.com
J Sawynok, MJ Espey, A Reid - Neuropharmacology, 1991 - Elsevier
… This observation has been confirmed recently in rats using 8-phenyltheophylline … injection of 8-phenyltheophylline (8-PT) lOpg, in rats pretreated with vehicle (0.1% ascorbic acid) (-) …
Number of citations: 27 www.sciencedirect.com
CJ Bowmer, MG Collis, MS Yates - British journal of pharmacology, 1986 - ncbi.nlm.nih.gov
8-Phenyltheophylline (8-PT)(10 mg kg-1) or its vehicle (1 ml kg-1) were administered intravenously or intraperitoneally twice daily over 48 h to rats with acute renal failure (ARF) induced …
Number of citations: 71 www.ncbi.nlm.nih.gov
A Wormald, CJ Bowmer, MS Yates… - Journal of pharmacy …, 1989 - academic.oup.com
The pharmacokinetics of the adenosine antagonist 8-phenyltheophylline (8-PT) have been investigated in the rat. After intravenous administration to male rats with normal renal function…
Number of citations: 9 academic.oup.com
E Scotini, F Carpenedo, G Fassina - Pharmacological Research …, 1983 - Elsevier
The effects of some old and new methylxanthines and 6-thioxanthines, ie theophylline (TH), caffeine (CAFF), thiotheophylline (S-TH), thiocaffeine (S-CAFF), 8-phenyltheophylline (8-PT)…
Number of citations: 45 www.sciencedirect.com
MG Collis, GS Baxter, JR Keddie - Journal of pharmacy and …, 1986 - academic.oup.com
… , 8-phenyltheophylline still evoked a significant saliuresis and diuresis. The apparent lack of effect of 8-phenyltheophylline … When the effects of 8-phenyltheophylline were compared with …
Number of citations: 35 academic.oup.com
R Corradetti, F Moroni, MB Passani, G Pepeu - European journal of …, 1984 - Elsevier
… PEPF, U, 8-Phenyltheophylline potentiates the eh, ctrical activity evoked in hippocampal … Antagonism by 8-phenyltheophylline of the cyclohexyladenosine-induced depression of …
Number of citations: 14 www.sciencedirect.com

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